molecular formula C13H13ClN2 B12534826 Benzonitrile, 2-chloro-4-(di-2-propenylamino)- CAS No. 821776-61-8

Benzonitrile, 2-chloro-4-(di-2-propenylamino)-

Cat. No.: B12534826
CAS No.: 821776-61-8
M. Wt: 232.71 g/mol
InChI Key: FFDOKPVEMFAOEK-UHFFFAOYSA-N
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Description

Benzonitrile, 2-chloro-4-(di-2-propenylamino)- is a substituted aromatic nitrile characterized by a benzonitrile core with a chlorine atom at the 2-position and a di-allylamino (di-2-propenylamino) group at the 4-position. The di-allylamino substituent consists of two allyl (CH₂CHCH₂) groups attached to the nitrogen atom, introducing steric bulk and electron-donating effects.

Properties

CAS No.

821776-61-8

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

4-[bis(prop-2-enyl)amino]-2-chlorobenzonitrile

InChI

InChI=1S/C13H13ClN2/c1-3-7-16(8-4-2)12-6-5-11(10-15)13(14)9-12/h3-6,9H,1-2,7-8H2

InChI Key

FFDOKPVEMFAOEK-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of benzonitrile derivatives typically involves the ammoxidation process due to its efficiency and scalability. This process is widely used in the production of various nitriles, including benzonitrile, 2-chloro-4-(di-2-propenylamino)- .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzonitrile, 2-chloro-4-(di-2-propenylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The di-2-propenylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 4) Key Features
Benzonitrile, 2-chloro-4-(di-2-propenylamino)- C₁₂H₁₂ClN₂ 225.69 (calculated) Di-allylamino Allyl groups enable conjugation and potential cyclization
4-(Dimethylamino)benzonitrile C₉H₁₀N₂ 146.19 Dimethylamino Electron-donating, enhances nitrile reactivity
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile C₁₁H₇ClN₄ 230.65 Chloropyrimidinylamino Heterocyclic moiety for bioactivity
2-Chloro-4-(phenylmethoxy)benzonitrile C₁₄H₁₀ClNO 243.69 Benzyloxy Electron-withdrawing, alters solubility
2-Chloro-4-(((5,6-dioxo-1,4,5,6-tetrahydropyrazin-2-yl)methyl)thio)benzonitrile C₁₂H₁₀ClN₃O₂S 311.75 (calculated) Pyrazine-thioether Sulfur linkage, enzyme inhibition potential

Key Observations :

  • Electron Effects: The di-allylamino group in the target compound is less electron-donating than dimethylamino () but more so than benzyloxy (). This impacts nitrile reactivity in nucleophilic additions .

Physical and Chemical Properties

  • Solubility: Allyl groups in the target compound likely reduce water solubility compared to dimethylamino derivatives () but enhance compatibility with non-polar solvents.
  • Stability : Allyl substituents may render the target compound prone to oxidation or polymerization, requiring inert storage conditions. In contrast, benzyloxy () and pyrazine-thioether () analogs exhibit higher stability .

Biological Activity

Benzonitrile, 2-chloro-4-(di-2-propenylamino)-, also known by its CAS number 821776-61-8, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
CAS Number 821776-61-8
Molecular Formula C12H14ClN
Molecular Weight 219.7 g/mol
IUPAC Name Benzonitrile, 2-chloro-4-(di-2-propenylamino)-

The biological activity of Benzonitrile, 2-chloro-4-(di-2-propenylamino)- is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through the following mechanisms:

  • Antibacterial Activity : Similar compounds have shown efficacy against Gram-negative bacteria by inducing cell envelope stress and disrupting the proton motive force (PMF), leading to cell death .
  • Antimicrobial Properties : The compound is investigated for its potential to inhibit biofilm formation and reduce bacterial counts significantly in vitro .

Research Findings

  • Antibacterial Efficacy :
    • A study highlighted the compound's broad-spectrum antibacterial activity against enteric pathogens, demonstrating a reduction in bacterial counts exceeding 3 Log CFU in time-kill assays. The mechanism involved inducing stress on the bacterial cell envelope and altering PMF, which is critical for ATP production and cell survival .
  • Case Studies :
    • In a murine model of shigellosis, Benzonitrile derivatives exhibited significant therapeutic effects without stable resistance development. This suggests a promising avenue for treating infections caused by multidrug-resistant pathogens .
  • Safety Profile :
    • The compound has been shown to possess a favorable safety profile in both in vitro and in vivo studies, indicating potential for therapeutic applications without significant toxicity concerns .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzonitrile, 2-chloro-4-(di-2-propenylamino)-, it is useful to compare it with other related compounds:

Compound NameStructure TypeNotable Activity
IITR00210Nitrile derivativeBroad-spectrum antibacterial
Methyl 3,4,5-tris(benzyloxy)benzoateEsterAntioxidant properties
Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylPeptideAntimicrobial and anti-inflammatory

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